KKI-7

Tissue kallikrein inhibition Structure–activity relationship Substrate‑analogue inhibitors

KKI-7 (N-Cyclohexylacetyl-Phe-Arg-Ser-Val-Gln-NH₂, molecular weight 758.92 Da, formula C₃₆H₅₈N₁₀O₈) is a synthetic kininogen-sequence-analogue peptide designed as a selective, competitive inhibitor of glandular (tissue) kallikreins. It belongs to the KKI series of substrate‑analogue inhibitors developed around the Arg‑Ser scissile bond of bovine kininogens, incorporating a bulky cyclohexylacetyl group at the P3 position to confer resistance to proteolytic cleavage.

Molecular Formula C36H58N10O8
Molecular Weight 758.9 g/mol
CAS No. 113584-01-3
Cat. No. B1673660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKKI-7
CAS113584-01-3
SynonymsKKI 7;  KKI-7;  KKI7;  N-Cyclohexylacetyl-phe-arg-ser-val-gln-NH2; 
Molecular FormulaC36H58N10O8
Molecular Weight758.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CCC(=O)N)C(=O)N)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CC2CCCCC2
InChIInChI=1S/C36H58N10O8/c1-21(2)30(35(54)43-24(31(38)50)15-16-28(37)48)46-34(53)27(20-47)45-32(51)25(14-9-17-41-36(39)40)44-33(52)26(18-22-10-5-3-6-11-22)42-29(49)19-23-12-7-4-8-13-23/h3,5-6,10-11,21,23-27,30,47H,4,7-9,12-20H2,1-2H3,(H2,37,48)(H2,38,50)(H,42,49)(H,43,54)(H,44,52)(H,45,51)(H,46,53)(H4,39,40,41)/t24-,25-,26-,27-,30-/m0/s1
InChIKeyCQRVUZFZOUAQCT-DJNSEWAMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KKI-7 (CAS 113584-01-3): Selective Tissue Kallikrein Inhibitor Peptide for In Vivo Research


KKI-7 (N-Cyclohexylacetyl-Phe-Arg-Ser-Val-Gln-NH₂, molecular weight 758.92 Da, formula C₃₆H₅₈N₁₀O₈) is a synthetic kininogen-sequence-analogue peptide designed as a selective, competitive inhibitor of glandular (tissue) kallikreins [1][2]. It belongs to the KKI series of substrate‑analogue inhibitors developed around the Arg‑Ser scissile bond of bovine kininogens, incorporating a bulky cyclohexylacetyl group at the P3 position to confer resistance to proteolytic cleavage [1]. KKI-7 is distinguished by its well‑characterized in vivo pharmacological profile and a defined selectivity window between tissue and plasma kallikrein, making it a benchmark tool for dissecting kallikrein‑kinin system biology [1][3].

Why Generic Substitution Falls Short: KKI-7 vs. Other Kallikrein Inhibitors


Glandular (tissue) and plasma kallikreins are distinct serine proteases with different substrate specificities, yet many “kallikrein inhibitors” (e.g., aprotinin/Trasylol) inhibit both subfamilies indiscriminately [1]. Small changes in the P3 substituent of substrate‑analogue peptides produce dramatic shifts in tissue‑versus‑plasma selectivity and trypsin cross‑reactivity [1][2]. For example, the adamantaneacetyl congener KKI‑8 shows a different off‑target profile (trypsin inhibition 1/17 of HUK activity vs. 1/3 for KKI‑7) [1]. Simply substituting a generic tissue kallikrein inhibitor therefore risks altering the selectivity fingerprint and confounding in vivo readouts. The quantitative head‑to‑head data below establish why KKI‑7 remains a uniquely validated, reproducible reference molecule for tissue‑kallikrein‑driven pharmacology.

Quantitative Differentiation Evidence: KKI-7 vs. Closest Analogues and In‑Class Candidates


40‑Fold Potency Gain Over the Natural Proline‑P3 Analog

KKI‑7 (Ki = 4 µM against human urinary kallikrein, HUK) is 40‑fold more potent than the corresponding peptide bearing the naturally occurring Pro residue at P3 (estimated Ki ≈ 160 µM) [1]. This potency advantage arises directly from the cyclohexylacetyl substitution at P3 and is maintained across three species of tissue kallikrein (human HUK, rat RSK, porcine PPK) [1][2].

Tissue kallikrein inhibition Structure–activity relationship Substrate‑analogue inhibitors

Defined Tissue‑vs‑Plasma Kallikrein Selectivity Window (61‑Fold)

KKI‑7 exhibits a 61‑fold selectivity for tissue kallikrein (HUK Ki = 4 µM) over plasma kallikrein (Ki = 244 µM), whereas the adamantaneacetyl analog KKI‑8 displays an 89.5‑fold window (Ki plasma = 358 µM) [1][2]. In contrast, the broad‑spectrum inhibitor aprotinin (Trasylol) shows only ~2‑ to 30‑fold selectivity, with reported tissue‑kallikrein Ki values in the low nanomolar range but similarly potent plasma‑kallikrein inhibition [3].

Selectivity profiling Tissue vs. plasma kallikrein Off‑target risk

In Vivo Efficacy: 84% Suppression of Tissue‑Kallikrein‑Driven Haemodynamic Response

Intravenous infusion of KKI‑7 (50 µg/kg/min) in anaesthetised rats depressed the vasodilator response to injected rat submandibular kallikrein (RSK) to 16% of the control response within 10–30 min of infusion, compared with 52% reduction in the first 10 min [1][2]. The same experiment demonstrated that KKI‑7 did not attenuate the response to bradykinin, confirming that the observed depression is kallikrein‑specific [1][2]. The closely related KKI‑8 produces a qualitatively similar effect but has not been titrated to the same degree of in‑vivo suppression in published work.

In vivo pharmacology Rat blood flow model Glandular kallikrein

Negligible Hydrolysis by the Target Enzyme: 7‑Fold Stability Advantage Over Natural Substrate Peptide

KKI‑7 is hydrolysed by human urinary kallikrein at only one‑seventh the rate of the corresponding P3‑Pro natural substrate peptide [1][2]. This reduced susceptibility to turnover is a direct consequence of the cyclohexylacetyl P3 modification and is comparable to KKI‑8 [1]. In practical terms, KKI‑7 resists degradation by its own target for significantly longer than the prototype Pro‑containing inhibitor, maintaining effective concentration during in vitro and in vivo experiments.

Proteolytic stability Inhibitor half‑life Substrate‑analogue design

Functionally Relevant Selectivity: KKI‑7 Does Not Blunt Bradykinin‑Mediated Vasodilation

In a canine jejunal artery perfusion model, local infusion of KKI‑7 (as well as KKI‑8 and the clinical‑grade inhibitor Trasylol) abolished the blood‑flow increase induced by porcine pancreatic kallikrein (PPK) but left the vasodilator response to exogenously infused bradykinin unchanged [1]. Vehicle infusion had no effect on either PPK or bradykinin. This functional dissociation demonstrates that KKI‑7 acts upstream at the level of kinin generation rather than blocking the bradykinin B2 receptor or downstream effectors.

Functional selectivity Bradykinin response Ex vivo vascular assay

Differentiated Trypsin Cross‑Reactivity: Measurable but Modest vs. KKI‑8

KKI‑7 inhibits bovine trypsin with a capacity equal to 1/3 of its activity against HUK, whereas KKI‑8 shows only 1/17 the HUK‑inhibitory activity against trypsin [1][2]. This quantitative difference in trypsin cross‑reactivity (5.7‑fold greater off‑target inhibition for KKI‑7 compared with KKI‑8) provides a means for researchers to select an inhibitor profile that either partially suppresses trypsin‑like activity (with KKI‑7) or nearly eliminates it (with KKI‑8), depending on the experimental context.

Trypsin selectivity Serine protease profiling Off‑target panel

High‑Impact Application Scenarios for KKI‑7 in Tissue Kallikrein Research


In Vivo Pharmacological Dissection of Glandular Kallikrein in Rodent Cardiovascular Models

KKI‑7 can be infused intravenously at 50 µg/kg/min to achieve >80% suppression of tissue‑kallikrein‑mediated vasodilation in rats, with effect onset within 10 min and full reversibility within 30–60 min of infusion cessation [1][2]. The lack of bradykinin‑receptor antagonism (validated in dog jejunal artery and rat blood flow assays) allows clean interpretation of haemodynamic changes attributed solely to tissue kallikrein [1][2].

Ex Vivo Perfusion Studies Differentiating Tissue vs. Plasma Kallikrein Contributions

At concentrations that saturate tissue kallikrein (≥10× Ki, i.e., ~40 µM), KKI‑7 leaves plasma kallikrein substantially unoccupied (61‑fold selectivity) [1][2]. This property enables organ‑bath or isolated‑vessel protocols where tissue‑kallikrein‑derived kinin generation must be blocked while preserving plasma‑kallikrein‑dependent pathways.

Benchmark Inhibitor for Tissue Kallikrein Assay Development and Inhibitor Screening

The 40‑fold potency advantage of KKI‑7 over the natural Pro‑P3 analog provides a wide dynamic range for constructing concentration–response curves in biochemical and cell‑based HUK assays [1][2]. Its reproducible Ki of 4 µM across independent publications makes KKI‑7 a reliable positive control for validating new tissue‑kallikrein inhibitors and calibrating high‑throughput screening platforms.

Serine Protease Selectivity Panel Calibration

The known trypsin cross‑reactivity (1/3 of HUK activity) and plasma‑kallikrein Ki of 244 µM allow researchers to use KKI‑7 as a reference compound for spiking experiments in complex proteolytic mixtures (e.g., inflammatory exudates, tumour microenvironments) where both tissue kallikrein and trypsin‑like proteases co‑exist [1][2].

Quote Request

Request a Quote for KKI-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.